molecular formula C11H12BrNO2 B14470697 N-(3-Bromo-2-oxobutyl)benzamide CAS No. 65462-72-8

N-(3-Bromo-2-oxobutyl)benzamide

Cat. No.: B14470697
CAS No.: 65462-72-8
M. Wt: 270.12 g/mol
InChI Key: HISIOWSDXSYSIG-UHFFFAOYSA-N
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Description

N-(3-Bromo-2-oxobutyl)benzamide is a brominated benzamide derivative characterized by a 2-oxobutyl chain substituted with a bromine atom at the C3 position. This article focuses on comparing its structural, synthetic, and functional attributes with similar benzamide-based compounds.

Properties

CAS No.

65462-72-8

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

N-(3-bromo-2-oxobutyl)benzamide

InChI

InChI=1S/C11H12BrNO2/c1-8(12)10(14)7-13-11(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,15)

InChI Key

HISIOWSDXSYSIG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CNC(=O)C1=CC=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-2-oxobutyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method mentioned above provides a greener alternative that can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-2-oxobutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

N-(3-Bromo-2-oxobutyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-oxobutyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms. This involves the inhibition of I-kB breakdown and the induction of early apoptosis, making it a potential candidate for cancer treatment .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities among N-(3-Bromo-2-oxobutyl)benzamide and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula (if available) Key Structural Features
This compound (Target) 3-Bromo-2-oxobutyl chain, benzamide C₁₁H₁₂BrNO₂ (inferred) Linear oxobutyl chain with bromine
N-(2-Oxocyclobutyl)benzamide 2-Oxocyclobutyl ring, benzamide C₁₁H₁₁NO₂ Cyclic oxo group in four-membered ring
4-Chloro-N-(2-oxocyclobutyl)benzamide 4-Chlorobenzamide, 2-oxocyclobutyl C₁₁H₁₀ClNO₂ Chlorine substituent on benzamide
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-Dimethoxyphenethyl chain, benzamide C₁₇H₁₉NO₃ Methoxy groups on aromatic ring
5-Bromo-2-chloro-N-[3-(2-oxochromen-3-yl)phenyl]benzamide 5-Bromo-2-chlorobenzamide, 2-oxochromen-3-yl C₂₂H₁₄BrClNO₃ Halogenated benzamide with chromenone moiety
2-Bromo-N-(3-fluorophenyl)benzamide 2-Bromobenzamide, 3-fluorophenyl C₁₃H₁₀BrFNO Fluorine and bromine on aromatic rings

Key Observations :

  • Halogenation : Bromine and chlorine substituents (e.g., in ) enhance electrophilic reactivity and influence intermolecular interactions (e.g., halogen bonding).
  • Aromatic Substitution: Methoxy (), fluorine (), and chromenone () groups modulate electronic properties and biological activity.
Target Compound and Analogs:
  • This compound : Likely synthesized via nucleophilic substitution or condensation between benzoyl chloride and a brominated oxobutylamine precursor (analogous to methods in ).
  • Cyclobutyl Derivatives () : Synthesized using 1,2-bis(trimethylsilyloxy)cyclobutene under acidic conditions (HCl/THF), yielding 68–42% via column chromatography.
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide () : Prepared via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield).

Comparison :

  • Halogenated benzamides (e.g., ) often employ palladium-catalyzed couplings () or direct acylations.
  • Cyclic vs. linear oxo groups require distinct precursors (e.g., silyl ethers for cyclobutanes vs. bromo-aldehydes for linear chains).

Physicochemical Properties

Compound Melting Point (°C) Spectral Data (Key Techniques) Stability/Solubility Insights
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 90 ¹H/¹³C NMR (Tables 1–2 in ) Polar groups enhance water solubility
Cyclobutyl Derivatives Not reported ¹H NMR (δ 7.8–7.3 ppm for aromatic H) Cyclic oxo group may reduce solubility
2-Bromo-N-(3-fluorophenyl)benzamide Not reported IR (C=O stretch ~1650 cm⁻¹) Halogens increase lipophilicity

Notes:

  • The target compound’s bromo-oxobutyl chain likely lowers melting point compared to cyclic analogs due to reduced crystallinity.
  • Methoxy groups () improve solubility in polar solvents, whereas halogens () enhance lipid membrane permeability.

Comparison :

  • The target compound’s bromo-oxobutyl chain may offer unique reactivity in cross-coupling reactions or as a protease inhibitor scaffold.
  • Chromenone-containing analogs () are explored for fluorescence-based applications due to aromatic conjugation.

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